

# Experimental validation of calculated properties of 2-Amino-3,5-dichloropyridine

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## Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

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## Experimental Validation of 2-Amino-3,5-dichloropyridine: A Comparative Analysis

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This publication provides a comprehensive comparison of the experimentally determined properties of **2-Amino-3,5-dichloropyridine** against its structural isomers and a related monochlorinated analog. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate an objective evaluation of this compound for various applications. All data presented is supported by experimental findings, and detailed protocols for key analytical methods are provided.

## Comparative Analysis of Physicochemical Properties

The following table summarizes the key experimentally determined properties of **2-Amino-3,5-dichloropyridine** and its selected alternatives. These compounds are of interest in medicinal chemistry and organic synthesis, often serving as important intermediates.<sup>[1]</sup>

Property	2-Amino-3,5-dichloropyridine	2-Amino-5-chloropyridine	3-Amino-2,5-dichloropyridine	4-Amino-3,5-dichloropyridine
Molecular Formula	C5H4Cl2N2	C5H5ClN2	C5H4Cl2N2	C5H4Cl2N2
Molecular Weight ( g/mol )	163.00	128.56	163.01	163.00
Melting Point (°C)	81-83[2][3]	135-138	124-129[4][5]	No data available
Appearance	Off-white to pink to beige powder or crystals[2]	Beige crystalline solid[6]	Yellow to brown crystalline powder[5]	Colorless crystals[7]
Water Solubility	Insoluble[2]	Moderately soluble[3]	No data available	Soluble upon warming[7]

## Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are crucial for the structural elucidation and purity assessment of chemical compounds.

Analysis	2-Amino-3,5-dichloropyridine	2-Amino-5-chloropyridine	3-Amino-2,5-dichloropyridine	4-Amino-3,5-dichloropyridine
Infrared (IR) Spectrum	Conforms to structure	Data available in NIST WebBook[8]	No specific data available	Crystal structure data available[9]
Purity (by GC/HPLC)	98.20% (GC)[3] [6], ≥97.5% (HPLC)[10]	98%	≥ 99% (GC)[5]	No data available
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400MHz)	δ 7.91 (s, 1H); δ 7.51 (s, 1H); δ 4.93 (bs, 2H)[1]	No specific data available	No specific data available	No specific data available

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Synthesis and Purification of 2-Amino-3,5-dichloropyridine

This protocol is adapted from a general procedure for the synthesis of **2-Amino-3,5-dichloropyridine** from 2-amino-5-chloropyridine.<sup>[3][6]</sup>

- **Reaction Setup:** To a 10L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 volume ratio). Equip the flask with a thermometer, a condensation reflux device, and a magnetic stirrer.
- **Addition of Reactants:** Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 45 °C and stir for 2.5 hours.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.
- **Workup:** After the reaction is complete, remove the solvent by distillation to obtain the crude product.
- **Purification:** Recrystallize the crude product from ethanol to yield the pure **2-amino-3,5-dichloropyridine**.
- **Drying:** Dry the purified product. The expected yield is approximately 70.5% with a purity of 98.20% (GC analysis).<sup>[3][6]</sup>

### Melting Point Determination

The melting point of a solid is a key indicator of its purity and can be determined using the capillary method.

- **Sample Preparation:** Ensure the sample is thoroughly dried and finely powdered.

- **Capillary Loading:** Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus.
- **Heating:** If the approximate melting point is known, heat rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For a pure substance, this range should be narrow (0.5-1°C).

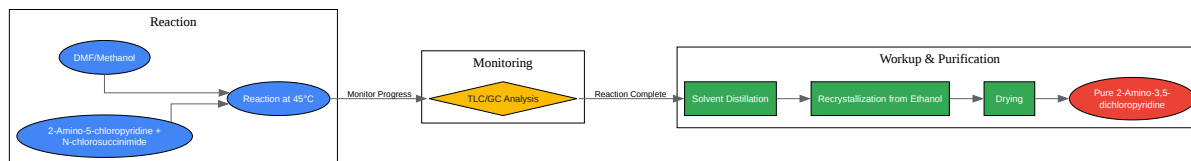
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation (KBr Pellet Method):**
  - Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
  - Place a portion of the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- **Data Acquisition:**
  - Place the KBr pellet in the sample holder of the IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for **2-Amino-3,5-dichloropyridine**.



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Caption: Synthesis and purification workflow for **2-Amino-3,5-dichloropyridine**.

## Potential Applications and Further Research

**2-Amino-3,5-dichloropyridine** is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It has been shown to have inhibitory effects on cancer cells by affecting DNA and protein synthesis.[11] Further research could focus on elucidating the specific signaling pathways involved in its anti-cancer activity and exploring its potential as a scaffold for the development of novel therapeutic agents. The comparative data presented here can aid in the selection of appropriate starting materials and in the design of new molecules with desired biological activities.

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